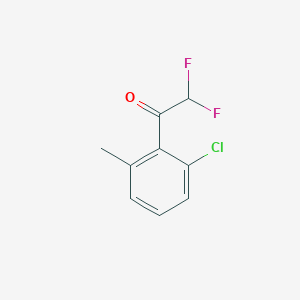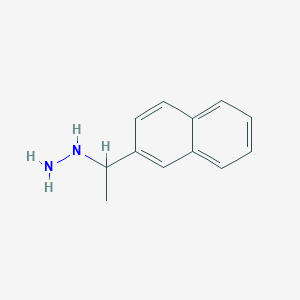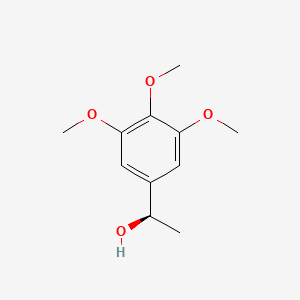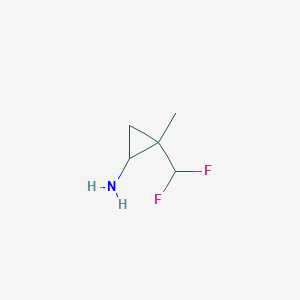
1-(2-Chloro-6-methyl-phenyl)-2,2-difluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and a difluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-6-methylphenyl derivatives with difluoroethanone precursors. One common method is the Friedel-Crafts acylation reaction, where 2-chloro-6-methylbenzoyl chloride reacts with difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-chloro-6-methylbenzoic acid.
Reduction: 1-(2-chloro-6-methylphenyl)-2,2-difluoroethanol.
Substitution: 2-methoxy-6-methylphenyl-2,2-difluoroethan-1-one.
Applications De Recherche Scientifique
1-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoroethanone moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro-substituted phenyl ring can engage in hydrophobic interactions with receptor sites, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-chloro-6-methylphenyl)ethanone: Similar structure but lacks the difluoroethanone moiety.
2-chloro-6-methylphenyl isocyanate: Contains an isocyanate group instead of the difluoroethanone moiety.
Uniqueness
1-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H7ClF2O |
|---|---|
Poids moléculaire |
204.60 g/mol |
Nom IUPAC |
1-(2-chloro-6-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-5-3-2-4-6(10)7(5)8(13)9(11)12/h2-4,9H,1H3 |
Clé InChI |
VAGLNVIXXXNCAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)

![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)




![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)

![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
